molecular formula C13H17NO3 B021862 (S)-(-)-1-(2-Methoxybenzoyl)-2-pyrrolidinemethanol CAS No. 102069-83-0

(S)-(-)-1-(2-Methoxybenzoyl)-2-pyrrolidinemethanol

Cat. No. B021862
M. Wt: 235.28 g/mol
InChI Key: ZPRSXRGRMZPZQY-JTQLQIEISA-N
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Description

The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. The structural formula shows the arrangement of atoms and bonds in the molecule.



Synthesis Analysis

Synthesis analysis involves studying the methods used to create the compound. This can include various chemical reactions, catalysts used, reaction conditions (like temperature and pressure), and the yield of the product.



Molecular Structure Analysis

Molecular structure analysis involves studying the 3D structure of the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used to determine the molecular structure.



Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include reactions with different reagents, under different conditions. The products of these reactions can also be analyzed.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, and spectral properties. These properties can often be found in databases or determined experimentally.


Scientific Research Applications

  • Extraction of Noble Metals : 2,6-bis(4-methoxybenzoyl)-diaminopyridine has demonstrated effectiveness in extracting noble metal ions from aqueous solutions, achieving over 99% recovery for all studied noble metal ions (Bożejewicz et al., 2021).

  • Anticancer Properties : Compounds like 4-substituted methoxybenzoyl-aryl-thiazole have shown antiproliferative activity against melanoma and prostate cancer cells by inhibiting tubulin polymerization (Lu et al., 2009).

  • Anti-inflammatory and Analgesic Effects : 5-Benzoyl-1,2-dihydro-3H-pyrrolo-[1,2-a]pyrrole-1-carboxylic acids have shown potential anti-inflammatory and analgesic properties, with the benzoyl substituent playing a significant role in these effects (Muchowski et al., 1985).

  • Anti-Alzheimer's Activity : N-benzylated (pyrrolidin-2-one) / (imidazolidin-2-one derivatives have demonstrated excellent anti-Alzheimer's activity, showing promising results in comparison to donepezil (Gupta et al., 2020).

  • Synthesis of Pyrroline : Visible-light-mediated iminyl radical generation from benzyl oxime ether affords pyrroline via intramolecular hydroimination (Usami et al., 2018).

  • Benzoylation of Nucleosides : Benzoyl cyanide in an ionic liquid has been used as an efficient and selective method for benzoylation of nucleosides and other molecules at ambient temperatures (Prasad et al., 2005).

  • Antimicrobial Activity : Synthesized pyridine derivatives, including those related to the compound , have shown variable and modest antimicrobial activity against various strains of bacteria and fungi (Patel et al., 2011).

  • Synthesis of Cognition Activating Agents : The synthesis of 1-(4-Methoxybenzoyl)-5-oxo-2-pyrrolidinepropanoic acid (CI-933), a cognition activating agent, has been developed (Huang, 1987).

  • NMR Studies : Dynamic NMR studies of N-benzoyl pyrrolidine and N-(4-chlorobenzoyl) piperidine derivatives have investigated their rotational barriers in different solvents (Tafazzoli et al., 2008).

Safety And Hazards

Safety and hazard information can usually be found in the material safety data sheet (MSDS) for the compound. This includes information on toxicity, flammability, environmental impact, and safe handling procedures.


Future Directions

Future directions could involve potential applications of the compound, or areas where further research is needed. This could be based on the unique properties of the compound, or on current trends in the field.


I hope this general information is helpful. If you have a specific compound or topic in mind, feel free to ask!


properties

IUPAC Name

[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-(2-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-17-12-7-3-2-6-11(12)13(16)14-8-4-5-10(14)9-15/h2-3,6-7,10,15H,4-5,8-9H2,1H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPRSXRGRMZPZQY-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCCC2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1C(=O)N2CCC[C@H]2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10349179
Record name (S)-(-)-1-(2-Methoxybenzoyl)-2-pyrrolidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(-)-1-(2-Methoxybenzoyl)-2-pyrrolidinemethanol

CAS RN

102069-83-0
Record name (S)-(-)-1-(2-Methoxybenzoyl)-2-pyrrolidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(-)-1-(2-Methoxybenzoyl)-2-pyrrolidinemethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Schaetz, M Zeltner, TD Michl… - … A European Journal, 2011 - Wiley Online Library
A novel organic/inorganic hybrid material comprising carbon‐coated cobalt nanoparticles and a poly(benzylchloride)styrene shell is the first magnetic support that complies with …

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